molecular formula C8H10ClF2N B1148499 (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride CAS No. 1217473-52-3

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Cat. No.: B1148499
CAS No.: 1217473-52-3
M. Wt: 193.622
InChI Key: PEZUBPXSPPADIL-JEDNCBNOSA-N
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Description

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine compound with significant applications in medicinal chemistry. It is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of alkane or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    ®-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: The enantiomer of the compound with different pharmacological properties.

    1-(2,6-DIFLUOROPHENYL)ETHANOL: A structurally similar compound with an alcohol group instead of an amine.

    2,6-DIFLUOROBENZYLAMINE: A related compound with a benzylamine structure.

Uniqueness: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is unique due to its chiral nature and the presence of fluorine atoms, which enhance its chemical stability and biological activity. Its specific stereochemistry and functional groups make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681085
Record name (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217473-52-3, 1309598-68-2
Record name (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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